Product packaging for Melibionic acid(Cat. No.:CAS No. 21675-38-7)

Melibionic acid

Cat. No.: B1197643
CAS No.: 21675-38-7
M. Wt: 358.3 g/mol
InChI Key: MUUBPEHTAPZMCA-RQPDCMAESA-N
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Description

Historical Context of Melibionic Acid Discovery and Early Investigations

While specific detailed historical accounts of the initial discovery and early investigations of this compound are not extensively documented in readily available academic literature, it is recognized as one of several "bionic acids." bris.ac.uk These bionic acids are generally derived from disaccharides, such as cellobiose, through oxidative processes. bris.ac.uk Its structural relationship to melibiose (B213186) suggests that early investigations into disaccharide chemistry and the oxidation products of sugars likely contributed to its characterization.

Academic Significance of this compound within Carbohydrate Chemistry and Biochemistry

This compound's academic significance stems from its distinct chemical structure and its involvement in various biochemical processes. In carbohydrate chemistry, it serves as an example of an oxidized disaccharide, highlighting the diverse array of derivatives that can arise from fundamental sugar units. Its α-D-galactosyl-(1→6)-D-gluconic acid linkage provides a specific structural motif for studying glycosidic bond stability and reactivity. nih.govebi.ac.uk

From a biochemical perspective, this compound has been observed as a substrate or metabolic intermediate in microbial systems. Certain strains of marine Phaeobacter bacteria, for instance, have demonstrated the ability to utilize this compound, indicating its role in the metabolic flexibility of these microorganisms. nih.govresearchgate.net Similarly, studies investigating the phenotypic differences of Plasmodium falciparum and the adaptive growth of Escherichia coli have included this compound as a carbohydrate source, underscoring its relevance in understanding microbial metabolism and nutrient utilization pathways. up.ac.zausf.eduecats-library.jp The presence of a D-gluconic acid residue, which can be formed from the oxidation of D-glucose, further connects this compound to broader metabolic pathways involving sugar acids. acs.org

Overview of Current Research Trajectories for this compound

Current research trajectories involving this compound primarily focus on its interactions with enzymes and its role in microbial metabolism.

Enzymatic Studies: Recent investigations have explored the interaction of this compound with copper radical oxidases (CROs), particularly in the context of active-site engineering to manipulate carbohydrate regiospecificity. For example, a Colletotrichum graminicola aryl alcohol oxidase (CgrAAO) has been studied for its capacity to oxidize this compound, specifically at the C-1 position of the glucopyranosyl ring. acs.org These studies contribute to the understanding of enzyme mechanisms, substrate specificity, and the potential for designing novel biocatalysts for specific oxidative reactions.

Microbial Metabolism and Ecology: Ongoing research continues to examine the utilization of this compound by various bacterial and fungal species. The ability of Phaeobacter strains to metabolize this compound suggests its ecological importance in marine environments as a carbon source. nih.govresearchgate.net Furthermore, its inclusion in studies of carbohydrate uptake and utilization by pathogens like Plasmodium falciparum and model organisms like Escherichia coli highlights its utility as a probe for investigating metabolic pathways and nutrient assimilation strategies in diverse biological systems. up.ac.zausf.eduecats-library.jp

The continued exploration of this compound contributes to a deeper understanding of carbohydrate biochemistry, enzymatic catalysis, and microbial ecological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O12 B1197643 Melibionic acid CAS No. 21675-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21675-38-7

Molecular Formula

C12H22O12

Molecular Weight

358.3 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C12H22O12/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7+,8+,9-,10-,12+/m1/s1

InChI Key

MUUBPEHTAPZMCA-RQPDCMAESA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O

Synonyms

melibionic acid
potassium melibionate

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Melibionic Acid

Spectroscopic Methodologies for Melibionic Acid Structure Determination

Spectroscopic techniques provide detailed insights into the molecular structure, connectivity, and stereochemistry of complex carbohydrates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules, including complex carbohydrates. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and establish connectivity. tandfonline.com Spectra are typically recorded in deuterium (B1214612) oxide (D₂O) due to the compound's solubility and the need to suppress solvent signals. tandfonline.com

Proton NMR (¹H NMR) provides information on the number of chemically distinct protons, their chemical environments, and their coupling relationships. In complex carbohydrates like this compound, the proton signals from the saccharide residues can be highly overlapped, making direct assignment challenging. acs.org However, through the use of 2D NMR techniques, all protons can be assigned by correlation with their corresponding carbons. tandfonline.com While specific ¹H NMR chemical shifts and coupling constants for this compound are not extensively detailed in publicly available summaries, typical carbohydrate proton signals resonate in the range of 3.2 to 5.5 ppm, with anomeric protons often appearing at lower fields (e.g., >4.5 ppm) and showing characteristic coupling patterns indicative of their anomeric configuration (alpha or beta).

Carbon-13 NMR (¹³C NMR) provides information on the carbon backbone of the molecule. Each chemically distinct carbon atom produces a signal at a characteristic chemical shift. For this compound, the ¹³C NMR spectrum is crucial for confirming the presence of both sugar residues and the gluconic acid moiety. A key observation in the ¹³C NMR spectrum of this compound is the chemical shift of C-1 of the α-D-galactosyl residue at 101.2 ppm. tandfonline.com Furthermore, the C'-1 position of the D-gluconic acid residue shows a significant downfield shift to 179.2 ppm, which is characteristic of the carboxylic acid carbon formed upon oxidation of the glucose residue. tandfonline.com This shift provides direct evidence of the gluconic acid component.

Table 1: Selected ¹³C NMR Chemical Shifts for this compound and Related Compounds (in D₂O)

CompoundCarbon PositionChemical Shift (δ, ppm)
This compoundC-1 (Galactosyl)101.2 tandfonline.com
This compoundC'-1 (Gluconic Acid)179.2 tandfonline.com
Melibiose (B213186) (α/β anomers)C-1 (Galactosyl)99.0 tandfonline.com
Isomaltobionic acidC-1 (Glucosyl)98.8 tandfonline.com
Isomaltobionic acidC'-6 (Gluconic Acid)68.7 tandfonline.com

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations between nuclei, which are critical for assigning complex carbohydrate structures and confirming glycosidic linkages and configurations. For this compound, H-H COSY (COrrelation SpectroscopY) and C-H COSY (Heteronuclear Single Quantum Coherence, HSQC) experiments were utilized. tandfonline.com

COSY (COrrelation SpectroscopY) : This homonuclear 2D NMR technique reveals correlations between protons that are J-coupled (typically through two or three bonds). uq.edu.aursc.org In this compound, COSY cross-peaks would connect adjacent protons within each saccharide unit (galactose and gluconic acid), allowing for the assignment of proton spin systems.

TOCSY (TOtal Correlation SpectroscopY) : TOCSY experiments extend the correlations observed in COSY to include all protons within a spin system, even if they are not directly coupled. uq.edu.au This is particularly useful for tracing the entire proton network of each monosaccharide unit in this compound, providing a comprehensive view of proton connectivity within the galactose and gluconic acid residues.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear 2D NMR experiment that shows one-bond correlations between protons and their directly attached carbons (¹H-¹³C). uq.edu.aursc.org This technique is fundamental for assigning each proton to its corresponding carbon, which is crucial given the often-overlapped proton signals in carbohydrates. For this compound, HSQC would confirm the direct ¹H-¹³C connectivity for all CH and CH₂ groups in both sugar moieties.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide structural information through fragmentation patterns. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile compounds, including carbohydrates. psu.edu ESI-MS typically produces protonated or deprotonated molecular ions, which are crucial for determining the accurate molecular weight of the analyte. For this compound, ESI-MS analysis revealed a signal at m/z 357, which was assigned to the deprotonated molecular ion [M − H]⁻. tandfonline.com This m/z value is consistent with the calculated molecular weight of 358.30 g/mol for C₁₂H₂₂O₁₂. nih.govtandfonline.com The precise determination of the molecular ion mass is a fundamental step in confirming the elemental composition of the compound. While detailed fragmentation patterns (MS/MS) for this compound were not explicitly provided in the search results, such experiments would typically yield characteristic fragment ions corresponding to the cleavage of glycosidic bonds and losses of small molecules (e.g., water, CO₂) from the sugar units, further confirming the disaccharide structure and the presence of the gluconic acid moiety. nih.gov

Table 2: Electrospray Ionization Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₂₂O₁₂ nih.gov
Molecular Weight358.30 g/mol nih.gov
Observed Ion[M − H]⁻ tandfonline.com
m/z357 tandfonline.com
Ionization ModeNegative Ion ESI tandfonline.com
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex carbohydrates like this compound. It involves the selection of a precursor ion, followed by its fragmentation in a collision cell, and subsequent detection of the resulting fragment ions. lcms.cz This process provides a diagnostic molecular fingerprint that can be used to delineate the molecular structure. nih.gov For this compound, MS/MS analysis yields characteristic fragment ions that confirm the presence of its constituent monosaccharide units, D-galactose and D-gluconic acid, and the specific (1→6) glycosidic linkage. nih.gov, ebi.ac.uk, modelseed.org

The fragmentation patterns observed in MS/MS spectra of disaccharides typically involve cleavages of the glycosidic bond and cross-ring cleavages within the sugar residues. Glycosidic bond cleavages provide information about the sequence and mass of the individual sugar units. For this compound, fragments corresponding to the loss of a galactose moiety or a gluconic acid moiety, as well as fragments representing the individual sugar units, would be observed. Cross-ring cleavages, which break bonds within the sugar rings, are particularly informative for determining the position of the glycosidic linkage. The presence of the carboxylic acid group on the gluconic acid residue significantly influences the fragmentation pathway, often leading to specific ions related to the acidic sugar. Software tools like MassFragment aid in the interpretation of these complex fragmentation patterns by predicting in silico fragmentations and matching them to experimental data, thereby facilitating structural confirmation. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis of Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in the compositional analysis of this compound by identifying its constituent monosaccharides after hydrolysis. The process typically involves a mild acid hydrolysis of this compound, which breaks the glycosidic bond, liberating D-galactose and D-gluconic acid. modelseed.org These liberated monosaccharides are then derivatized to increase their volatility and thermal stability, making them suitable for GC separation. Common derivatization methods include the formation of alditol acetates or trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com, nih.gov

Definitive Structural Features of this compound

The comprehensive analysis of this compound through various spectroscopic and chromatographic techniques has led to the definitive elucidation of its structural features, particularly its glycosidic linkage and differentiation from related isomers.

Glycosidic Linkage Elucidation: α-D-galactopyranosyl-(1→6)-D-gluconic acid

This compound is unequivocally defined by its glycosidic linkage: α-D-galactopyranosyl-(1→6)-D-gluconic acid. nih.gov, ebi.ac.uk, jst.go.jp This means that an alpha-anomeric D-galactopyranose unit is linked via its C1 carbon to the C6 carbon of a D-gluconic acid residue. The α-configuration of the glycosidic bond is a critical stereochemical feature.

The elucidation of this specific linkage is achieved through a combination of analytical methods. While not explicitly detailed in the provided outline, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D techniques (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC), is indispensable for determining the anomeric configuration and the exact positions of the glycosidic linkage. The characteristic chemical shifts of the anomeric proton and carbon, along with their coupling constants, provide direct evidence for the α-linkage and the (1→6) connectivity. Furthermore, the fragment ion analysis from MS/MS provides complementary data by revealing the connectivity and sequence of the sugar units. lcms.cz, nih.gov, lcms.cz, nih.gov, waters.com GC-MS, by identifying the constituent monosaccharides upon hydrolysis, supports the presence of galactose and gluconic acid, thereby reinforcing the proposed disaccharide structure. mdpi.com, sigmaaldrich.com, researchgate.net, nih.gov

Isomeric Comparisons: Differentiation from Related Aldobionic Acids (e.g., Lactobionic Acid, Gentiobionic Acid, Isomaltobionic Acid) via Spectroscopic Fingerprinting

This compound (α-D-galactopyranosyl-(1→6)-D-gluconic acid) must be carefully differentiated from other aldobionic acids, which are disaccharides where one of the monosaccharide units is an aldonic acid. Key isomers include:

Lactobionic Acid: β-D-galactopyranosyl-(1→4)-D-gluconic acid. nih.gov, uni.lu, nih.gov, fishersci.se, fishersci.ca

Gentiobionic Acid: β-D-glucopyranosyl-(1→6)-D-gluconic acid.

Isomaltobionic Acid: α-D-glucopyranosyl-(1→6)-D-gluconic acid. nih.gov

The differentiation of these isomers relies heavily on their unique spectroscopic fingerprints, primarily obtained through NMR spectroscopy.

NMR Spectroscopy: The most powerful tool for distinguishing these isomers is NMR. Differences in the anomeric configuration (α vs. β), the type of constituent monosaccharides (galactose vs. glucose), and the position of the glycosidic linkage (1→4 vs. 1→6) lead to distinct chemical shifts and coupling constants for protons and carbons, especially those involved in the glycosidic bond and the anomeric centers. For instance, the anomeric proton of an α-glycoside typically exhibits a smaller coupling constant (J1,2) compared to a β-glycoside. The chemical shifts of carbons at the linkage points (C1 of the non-reducing sugar and C4 or C6 of the gluconic acid) are also highly diagnostic.

Mass Spectrometry Fragmentation Patterns: Although all these isomers share the same molecular formula (C12H22O12), their MS/MS fragmentation patterns can also differ. The specific cleavages observed, including the relative abundance of different fragment ions, can be influenced by the anomeric configuration and the linkage position, providing an additional layer of differentiation.

The unique combination of constituent sugars and the specific α-(1→6) linkage provides this compound with a distinct spectroscopic signature that allows for its unambiguous identification and differentiation from its structural isomers.

Advanced Chiroptical Studies and Stereochemical Considerations

Advanced chiroptical studies, primarily employing Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are crucial for understanding the stereochemical considerations and conformational preferences of this compound. These techniques are sensitive to the three-dimensional arrangement of chiral molecules and the presence of chromophores in a chiral environment.

Biosynthetic Pathways and Enzymatic Mechanisms of Melibionic Acid Formation

Enzymatic Oxidation of Melibiose (B213186) to Melibionic Acid

This compound is directly produced through the enzymatic oxidation of melibiose. This crucial step is mediated by a specific class of enzymes.

Membrane-bound quinoprotein glucose dehydrogenase (m-GDH) plays a central role in the oxidation of melibiose to this compound. This enzyme, commonly found in acetic acid bacteria (AAB), catalyzes the conversion of the reducing end of the aldose residue of an oligosaccharide to an aldonic acid. tandfonline.comtandfonline.com While m-GDH is well-known for its high specificity towards D-glucose, it has also been identified as the enzyme responsible for oxidizing disaccharides like lactose (B1674315), isomaltose, gentiobiose, and melibiose to their corresponding aldonic acids. tandfonline.comtandfonline.comnih.govnih.gov

Research indicates that m-GDH from certain strains, such as Komagataeibacter medellinensis NBRC 3288, can effectively oxidize melibiose to this compound. nih.govresearchgate.net Studies involving m-GDH-deficient mutants have further confirmed its role, as these mutants showed no production of this compound from melibiose, unlike wild-type strains or m-GDH-overexpressing variants which produced significantly higher amounts. tandfonline.comnih.gov

The enzyme kinetics and substrate specificity of m-GDH for this compound synthesis have been investigated. While m-GDH typically exhibits high specificity for D-glucose, its activity towards disaccharides, including melibiose, has been characterized. tandfonline.comtandfonline.comcore.ac.uk

Studies have shown that m-GDH effectively oxidizes disaccharides possessing α/β-1,6-glycosidic linkages, such as isomaltose, gentiobiose, and melibiose, to a comparable extent. tandfonline.comtandfonline.com The oxidizing activities on gentiobiose and melibiose were found to be higher than those on lactose and maltose. tandfonline.com This suggests that m-GDH from acetic acid bacteria exhibits a notable preference for disaccharides with α/β-1,6-glycosidic linkages. tandfonline.com

An example of relative oxidizing activities of m-GDH from Acetobacter orientalis KYG22 on various disaccharides is presented in the table below, highlighting its activity on melibiose. tandfonline.comtandfonline.comresearchgate.net

Substrate (Disaccharide)Relative Oxidizing Activity (vs. D-Glucose) tandfonline.comtandfonline.com
D-Glucose100%
IsomaltoseHigh (comparable to melibiose) tandfonline.comtandfonline.com
GentiobioseHigh (comparable to melibiose) tandfonline.comtandfonline.com
MelibioseHigh (comparable to isomaltose, gentiobiose) tandfonline.comtandfonline.com
LactoseLow (<10% of D-glucose) tandfonline.comtandfonline.com
MaltoseLow tandfonline.com

Membrane-bound quinoprotein glucose dehydrogenase (m-GDH) is a pyrroloquinoline quinone (PQQ)-dependent enzyme. nih.govresearchgate.netfrontiersin.org PQQ serves as the prosthetic group (coenzyme) for m-GDH, playing a crucial catalytic role. nih.govfrontiersin.org

The electron transfer mechanism in m-GDH-mediated oxidation involves the enzyme depriving electrons from the substrate (melibiose) and transferring them to ubiquinone (UQ), also known as coenzyme Q. nih.govfrontiersin.org Ubiquinone is then reduced to ubiquinol (B23937) (UQH2). nih.govfrontiersin.org Subsequently, terminal oxidases transfer electrons from ubiquinol to oxygen, producing water and regenerating ubiquinone, thereby linking the oxidation process to the bacterial respiratory chain and energy (ATP) production. nih.govfrontiersin.org This process is part of what is known as Acetic Acid Bacteria Oxidative Fermentation (AOF). nih.govfrontiersin.org

Precursor Derivation and Upstream Metabolic Routes

Melibiose, the direct precursor to this compound, is itself derived from the hydrolysis of larger oligosaccharides.

Melibiose is a reducing disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond. wikipedia.orgnih.govebi.ac.uk It can be formed through the invertase-mediated hydrolysis of raffinose (B1225341). wikipedia.orgnih.govebi.ac.ukvaia.comroyalsocietypublishing.org Raffinose is a trisaccharide consisting of D-galactose, D-glucose, and D-fructose. vaia.comdrugfuture.com When raffinose is treated with invertase (EC 3.2.1.26), it is split into melibiose and D-fructose. nih.govebi.ac.ukvaia.comroyalsocietypublishing.orgdrugfuture.com This enzymatic reaction is a key step in obtaining melibiose from naturally abundant sources like soybean products. nih.gov

The hydrolysis reaction can be summarized as:

Raffinose + H₂O --(Invertase)--> Melibiose + Fructose (B13574) nih.govebi.ac.ukvaia.comroyalsocietypublishing.orgdrugfuture.com

Microbial fermentation strategies are employed to produce melibiose, often utilizing raffinose as a substrate. Engineered microorganisms, such as certain strains of Escherichia coli B, Klebsiella oxytoca M5A1, and Erwinia chrysanthemi EC16, have been shown to catabolize raffinose, producing melibiose and fructose as extracellular intermediates. nih.govnih.gov This process is initiated by β-fructosidase, which hydrolyzes raffinose. nih.gov Subsequently, the accumulated melibiose can be further hydrolyzed into galactose and glucose by α-galactosidase, or utilized for this compound production. ebi.ac.uknih.gov

The ability of various microorganisms to ferment melibiose, producing acid end products, is also a known characteristic used in microbiology for differentiation tests. vumicro.comhimedialabs.com This indicates the metabolic pathways present in these microbes that can process melibiose.

Regulation of this compound Biosynthesis in Microbial Systems

The regulation of this compound biosynthesis in microbial systems is intricately linked to the broader regulatory networks governing carbohydrate metabolism and acid production. Microbial metabolism is finely tuned by various mechanisms to adapt to environmental conditions and nutrient availability.

Transcriptional Regulation

Transcriptional regulators play a significant role in controlling the expression of genes involved in sugar utilization and subsequent product formation. For example, in Erwinia chrysanthemi, the transcriptional regulator RafR is involved in the regulation of sucrose (B13894) metabolism, which includes the catabolism of melibiose. asm.org Such regulatory proteins can sense the presence of specific sugars or their metabolic intermediates and adjust the expression of enzymes required for their breakdown and conversion.

Cofactor Availability and Metabolic Flux

Cofactors are essential for maintaining cellular redox balance and driving both synthetic and catabolic enzymatic reactions. frontiersin.org The availability and forms of cofactors, such as NAD(P)H/NAD(P)+ and ATP/ADP, are critical in regulating metabolic flux towards desired products. frontiersin.org Strategies to manage cofactor concentrations and forms within microbial cells are a focus of research to optimize the production of target metabolites. frontiersin.org The oxidative nature of this compound formation suggests a dependence on redox cofactors, and their intracellular levels would likely influence the efficiency of its biosynthesis.

Enzymatic Adaptation and Substrate Inhibition

Microorganisms exhibit enzymatic adaptation, where the synthesis of certain enzymes can be induced or inhibited by the presence of specific substrates or other compounds. For instance, in Escherichia coli B, the formation of beta-galactosidase, an enzyme involved in disaccharide hydrolysis, can be induced by melibiose and D-galactose, but inhibited by D-glucose. nih.gov This phenomenon, known as catabolite repression (specifically glucose effect), ensures that microbes preferentially utilize readily available and energy-efficient carbon sources. While not directly detailing this compound synthesis, this principle suggests that the presence of other readily metabolizable sugars could potentially repress the enzymes involved in this compound formation from melibiose. The modulation of enzyme synthesis is a key regulatory point in microbial metabolism. nih.govrug.nl

Chemical Synthesis Strategies and Derivatization of Melibionic Acid

Chemo-Enzymatic and Chemical Synthesis Routes for Melibionic Acid

The conversion of melibiose (B213186), a disaccharide composed of galactose and glucose, into this compound is primarily an oxidative process targeting the aldehyde group of the glucose unit. Various methods have been developed to achieve this transformation with high efficiency and selectivity.

A notable method for preparing large quantities of this compound is through the electrolytic oxidation of melibiose, which yields its calcium salt, calcium melibionate. nist.gov This process has been found to be a simpler alternative to more laborious chemical oxidation and purification methods. nist.gov

The procedure involves the electrolytic oxidation of a crude melibiose solution, often prepared from commercial raffinose (B1225341), in the presence of calcium carbonate (CaCO₃) and a bromide salt, typically calcium bromide (CaBr₂). nist.gov The calcium carbonate acts as a neutralizing agent for the formed acid, while the bromide facilitates the oxidation at the anode. nist.govnist.gov Graphite (B72142) electrodes are commonly used for the electrolysis. nist.gov As the reaction proceeds, the calcium melibionate product crystallizes directly from the electrolyte solution, allowing for easy separation by filtration. nist.gov This method can be operated as a continuous process by returning the mother liquor to the cell with additional reactants, similar to the industrial production of calcium gluconate. nist.govnist.gov

Research has demonstrated the successful application of this method with specific parameters. For instance, a solution derived from 600 g of raffinose, supplemented with 32 g of calcium bromide and 55 g of calcium carbonate, was subjected to electrolysis using graphite electrodes. nist.gov A current of 1 ampere at 10.8 volts resulted in the oxidation of 97.3% of the melibiose with a current efficiency of 82.9%. nist.gov The resulting calcium melibionate can be recrystallized from hot water to achieve higher purity. nist.gov

Table 1: Parameters for Electrolytic Oxidation of Melibiose nist.gov
ParameterValue/Description
Starting MaterialMelibiose solution (from 600 g raffinose)
Reagents32 g Calcium Bromide, 55 g Calcium Carbonate
ElectrodesGraphite (22 mm diameter)
Current1 Ampere
Voltage10.8 Volts
Oxidation Achieved97.3%
Current Efficiency82.9%
ProductCalcium Melibionate

The oxidation of melibiose using bromine water is a well-established chemical method for producing this compound. askfilo.com Bromine water (Br₂(aq)) is a mild oxidizing agent that selectively oxidizes the aldehyde group of aldoses to a carboxylic acid group, yielding an aldonic acid. pressbooks.pubmgcub.ac.in This reaction is typically performed in slightly acidic conditions (pH 5-6), which prevents unwanted isomerization or fragmentation of the sugar. pressbooks.pub

The reaction converts melibiose into this compound, which upon subsequent hydrolysis, yields D-galactose and D-gluconic acid. askfilo.com Research has shown that in the oxidation of aldoses with bromine water, the beta-anomer of the sugar is oxidized more rapidly than the alpha-anomer. nist.gov The initial product is often a delta-aldonolactone, which then hydrolyzes to the corresponding aldonic acid. mgcub.ac.innist.gov

Historical methods involved oxidizing melibiose with bromine, removing the excess bromine with an air stream, and neutralizing the solution with calcium carbonate to isolate calcium melibionate. nist.gov

Beyond electrolytic and bromine-based methods, other oxidative strategies have been explored for the synthesis of this compound.

Enzymatic Oxidation: Biocatalytic methods offer high selectivity under mild conditions.

Copper Radical Oxidases (CROs): A genetically engineered variant of a fungal copper radical oxidase from Colletotrichum graminicola (CgrAAO-Δloop) has been shown to predominantly produce this compound from melibiose. nih.govresearchgate.net This enzyme variant catalyzes the C-1 oxidation of the glucopyranosyl ring in melibiose. nih.gov In contrast, the wild-type enzyme primarily oxidizes the C-6 position of the galactopyranosyl residue. nih.govresearchgate.net

Acetic Acid Bacteria (AAB): Certain strains of acetic acid bacteria, such as Komagataeibacter medellinensis NBRC 3288, are capable of oxidizing melibiose to this compound through oxidative fermentation. nih.gov

Chemical Oxidation:

Iodine Oxidation: Early methods for preparing calcium melibionate involved the oxidation of melibiose with iodine in the presence of barium iodide and barium hydroxide. nist.gov This process, however, required extensive and laborious purification steps to separate the final product. nist.gov

Other Oxidizing Agents: While stronger oxidizing agents like nitric acid are used for carbohydrate oxidation, they are generally not suitable for producing this compound as they oxidize both the aldehyde and the terminal primary alcohol group, resulting in an aldaric acid. pressbooks.pubmgcub.ac.in Milder reagents like Tollens' or Benedict's reagents can also oxidize aldoses to aldonic acids. pressbooks.pub

Table 2: Summary of Synthesis Routes for this compound
MethodReagent/CatalystKey FeaturesReference
Electrolytic OxidationElectric current, CaBr₂, CaCO₃Allows for continuous production; product crystallizes from solution. nist.gov
Bromine Water OxidationBr₂(aq)Mild and selective oxidation of the aldehyde group. askfilo.compressbooks.pub
Enzymatic Oxidation (CRO)Engineered CgrAAO-Δloop enzymeHigh regiospecificity for C-1 oxidation. nih.govresearchgate.net
Enzymatic Oxidation (AAB)Komagataeibacter medellinensisOxidative fermentation process. nih.gov
Iodine OxidationIodine, Ba(OH)₂, BaI₂An early chemical method requiring extensive purification. nist.gov

Synthetic Strategies for this compound Derivatives

The carboxylic acid functional group of this compound serves as a key handle for further chemical modification, primarily through esterification and amidation reactions.

Esterification involves the reaction of the carboxylic acid group of this compound with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. rsc.orglibretexts.org This condensation reaction produces an ester and water. rsc.org The process is reversible, and to obtain a good yield, the ester can be distilled off as it forms, particularly for smaller, more volatile esters. libretexts.org

While specific literature on the esterification of this compound is scarce, the general principles of forming esters from carboxylic acids are directly applicable. rsc.orglibretexts.org For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl melibionate or ethyl melibionate. rsc.org Additionally, the numerous hydroxyl groups on the sugar backbone can also be esterified, for instance, by using excess acetic anhydride (B1165640) with a weak base, which converts all hydroxyl groups to acetate (B1210297) esters. mgcub.ac.in

The formation of amides from this compound involves creating an amide bond between its carboxyl group and an amine. A highly effective method for this transformation utilizes a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). umich.edu This "aldonate coupling" method has been successfully used to conjugate this compound to the amino groups of proteins like bovine serum albumin (BSA) and concanavalin (B7782731) A, forming stable amide linkages. umich.edu The reaction is typically carried out in a buffered solution at a controlled pH (e.g., 4.75) by adding the EDC solution to a mixture of the aldonic acid and the protein. umich.edu This technique has been employed to create affinity gels for purifying lectins. umich.edu

Other general methods for amide formation could also be applied to this compound. These include:

Direct heating of a mixture of the carboxylic acid and an amine, a simple, solvent-free method suitable for thermally stable reactants. ukim.mk

Conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then reacts vigorously with an amine to form the amide. libretexts.orgorgsyn.org

Reaction with an acid anhydride, which reacts with ammonia (B1221849) or amines to yield an amide and a carboxylic acid byproduct. libretexts.org

Copper-catalyzed oxidative direct amidation, a modern method that couples nonactivated carboxylic acids with certain amines using molecular oxygen as the activating reagent. beilstein-journals.org

Glycosidic Modifications and Analog Synthesis

The synthesis of this compound analogs and derivatives with modified glycosidic linkages is a key strategy for developing novel bioactive compounds and molecular probes. These modifications can alter the molecule's chemical stability, solubility, and biological recognition.

Glycosidic Bond Modification: The native α-(1→6)-O-glycosidic bond of this compound can be replaced with other types of linkages to create analogs with different properties. For instance, substituting the glycosidic oxygen with sulfur, nitrogen, or carbon leads to thioglycosides (S-glycosides), glycosylamines (N-glycosides), and C-glycosides, respectively. wikipedia.org These modified bonds exhibit different susceptibilities to enzymatic and chemical hydrolysis; C-glycosidic bonds, for example, are notably more resistant to cleavage. wikipedia.org The synthesis of such analogs typically involves complex multi-step procedures starting from protected monosaccharide precursors.

Analog Synthesis: The synthesis of this compound analogs often involves modifying one or both of the saccharide units. General synthetic strategies in carbohydrate chemistry can be applied to achieve these transformations.

Williamson Ether Synthesis: This method can be used to introduce various alkyl or aryl groups onto the hydroxyl positions of the galactose or gluconic acid moieties (after appropriate protection of other functional groups). This approach was utilized in the synthesis of ginkgolic acid analogs, where ether linkages replaced benzylic CH₂ groups to facilitate synthesis. nih.gov

Stereoselective Synthesis: Methods such as asymmetric and diastereoselective synthesis can be employed to create epimers or unnatural stereoisomers of this compound. qyaobio.com For example, altering the stereochemistry at one or more chiral centers on either the galactose or gluconic acid residue can lead to new analogs with unique three-dimensional structures and potentially different biological activities.

Enzymatic Synthesis: Biocatalysts offer a powerful tool for specific modifications. While wild-type enzymes often exhibit high regioselectivity (e.g., for C-6 oxidation), enzyme engineering can alter this specificity. acs.org A modified fungal copper radical oxidase, for instance, was engineered to switch its activity from C-6 to C-1 oxidation on galactose, producing galactonic acid, demonstrating the potential for enzymatic routes to aldonic acids and their derivatives. acs.org

Coupling of this compound to Macromolecules (e.g., Proteins) using Carbodiimides

This compound can be covalently attached to macromolecules, particularly proteins, to create synthetic glycoproteins. nih.gov This conjugation is valuable for immunological studies, creating affinity ligands, and investigating carbohydrate-protein interactions. umich.eduresearchgate.net The most common and effective method for this conjugation utilizes a zero-length crosslinker, such as a water-soluble carbodiimide. nih.govthermofisher.com

The reaction is mediated by carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). umich.edupeptide.com The mechanism involves the activation of the carboxylic acid group of this compound by EDC, which forms a highly reactive O-acylisourea intermediate. thermofisher.compeptide.com This intermediate can then react directly with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on the surface of a protein to form a stable amide bond, releasing an isourea byproduct. peptide.comepdf.pub

To improve the efficiency of the coupling reaction and minimize side reactions, such as the formation of an unreactive N-acylurea, additives like N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are often included. thermofisher.compeptide.com These additives react with the O-acylisourea intermediate to form a more stable amine-reactive NHS-ester, which then couples to the protein. peptide.com

A typical procedure involves dissolving the protein and potassium melibionate in a buffer, adjusting the pH to a slightly acidic range (e.g., 4.75), and then adding an aqueous solution of EDC dropwise while maintaining the pH. umich.edu This method has been successfully used to conjugate this compound to proteins such as Bovine Serum Albumin (BSA) and Concanavalin A (Con A). nih.govumich.edu

Table 1: Example Parameters for Carbodiimide-Mediated Coupling of this compound to Bovine Serum Albumin (BSA)

Parameter Value/Condition Source
Protein Bovine Serum Albumin (BSA) umich.edu
Carbohydrate Potassium Melibionate umich.edu
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) umich.edu
pH 4.75 umich.edu
Solvent Water umich.edu
Control pH maintained by addition of 0.5 M HCl umich.edu
Quenching Addition of acetate buffer umich.edu
Purification Exhaustive dialysis umich.edu

Regioselective Functionalization and Protecting Group Chemistry

The presence of multiple hydroxyl groups of similar reactivity and a single carboxylic acid group on this compound makes regioselective functionalization a significant synthetic challenge. To modify a specific position on the molecule without affecting others, a carefully planned strategy using protecting groups is essential. iris-biotech.dewikipedia.org

Protecting Group Strategy: The core principle of regioselective functionalization is the use of orthogonal protecting groups—groups that can be removed under different chemical conditions, allowing for the sequential deprotection and modification of specific functional groups. iris-biotech.desigmaaldrich.com For this compound, this involves the protection of the carboxylic acid and a subset of the hydroxyl groups while leaving the target hydroxyl group free for reaction.

The general steps for a regioselective modification might include:

Protection of the Carboxylic Acid: The carboxyl group is typically protected first, often as an ester (e.g., methyl, benzyl, or tert-butyl ester), to prevent it from interfering with subsequent reactions. libretexts.org

Selective Protection/Reaction of Hydroxyl Groups: The hydroxyl groups of this compound exhibit different reactivities. The primary hydroxyl group (C6 on the galactose unit) is generally more sterically accessible and nucleophilic than the secondary hydroxyls, allowing for selective reactions at this position under controlled conditions.

Protection of Remaining Hydroxyls: After reacting the desired position, the remaining free hydroxyl groups are protected (e.g., via acetylation or benzylation) to prevent them from reacting in subsequent steps.

Deprotection and Further Modification: The protecting group at the initial site of interest can then be selectively removed to unmask the functional group for the next reaction step.

The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

Table 2: Common Protecting Groups for Functional Moieties in Carbohydrate Synthesis

Functional Group Protecting Group Abbreviation Common Deprotection Conditions Source
Carboxylic Acid Benzyl ester -OBn Hydrogenolysis (H₂, Pd/C) libretexts.org
tert-Butyl ester -OtBu Moderate acid (e.g., Trifluoroacetic Acid, TFA) iris-biotech.delibretexts.org
Methyl ester -OMe Acid or base hydrolysis libretexts.org
Hydroxyl (Alcohol) Acetyl -Ac Mild base (e.g., NaOMe in MeOH; NH₃) libretexts.org
Benzyl ether -OBn Hydrogenolysis (H₂, Pd/C); Strong acid libretexts.org
tert-Butyldimethylsilyl ether -OTBDMS Fluoride ion (e.g., TBAF); Acid youtube.com
Trityl ether -OTr Mild acid iris-biotech.de

Analytical Methodologies for Melibionic Acid in Research Applications

Electrochemical Detection Methods

Electrochemical detection methods offer advantages such as high sensitivity, speed, cost-effectiveness, and the potential for miniaturization and automation, making them valuable tools in analytical chemistry mdpi.commdpi.comnih.govfrontiersin.orgiapchem.org. These techniques typically rely on the direct oxidation or reduction of electrochemically active analytes on an electrode surface, generating measurable electrical signals nih.gov.

Common electrochemical techniques employed for the detection of various analytes, including other organic acids and biomolecules, include:

Voltammetry : This encompasses techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and stripping voltammetry (SV) mdpi.comiapchem.org. Voltammetric sensors are known for their improved performance in electroanalysis, offering benefits like amplification of mass-transport, simple measurement, and ease of preparation mdpi.com.

Amperometry : This technique involves measuring the current generated at a constant potential nih.goviapchem.org.

While electrochemical methods are widely applied for detecting electroactive species like amino acids, antibiotics, and neurochemicals, specific detailed research findings or data tables on the electrochemical detection of melibionic acid were not identified in the current literature search. The applicability of these methods to this compound would depend on its inherent electrochemical activity or the ability to modify it to become electrochemically active.

Sample Preparation and Derivatization Techniques for Analytical Studies

Sample preparation is a crucial step in analytical workflows, significantly influencing the accuracy, sensitivity, and reproducibility of results organomation.com. For complex matrices, it often involves isolating the target analyte and removing interfering components. Derivatization, on the other hand, modifies the analyte's chemical structure to enhance its analytical properties, such as volatility, detectability, or chromatographic separation restek.comsemanticscholar.org.

Common sample preparation techniques applicable to organic acids and carbohydrates include:

Organic Solvent Extraction : This foundational technique is used to isolate analytes from biological samples by precipitating proteins and extracting the target compounds into an organic phase creative-proteomics.com.

Liquid-Liquid Extraction (LLE) : Often used for complex tissue samples, LLE involves extracting analytes into an immiscible solvent creative-proteomics.com.

Solid Phase Extraction (SPE) : A widely used method for concentrating and isolating target analytes using a solid support organomation.comdiva-portal.org. Microextraction in packed syringe (MEPS) is a miniaturized and automatable SPE technique diva-portal.org.

Protein Precipitation : A method to remove proteins from biological samples, often followed by centrifugation to separate the supernatant containing the analytes organomation.comcreative-proteomics.com.

Evaporation and Reconstitution : Used to concentrate analytes by evaporating the solvent and reconstituting the residue in a smaller volume of a suitable mobile phase organomation.comcreative-proteomics.com.

Ashing Procedures : Techniques like dry ashing, sulfated ashing, or wet ashing can be used to decompose organic matrices, leaving inorganic residues for analysis inorganicventures.com.

Derivatization techniques are particularly important for compounds like sugars and carbohydrate acids, which can be highly polar and non-volatile, complicating their analysis by techniques like gas chromatography (GC) restek.com. Derivatization can adjust polarity or volatility to improve chromatographic performance and detectability. Common derivatization approaches for compounds with carboxylic acid or hydroxyl groups include:

Silylation : This involves forming trimethylsilyl (B98337) (TMS) derivatives, often used to improve volatility for GC analysis restek.comsemanticscholar.org.

Acetylation : Formation of acetate (B1210297) derivatives, such as alditol acetates, can also be used, particularly for sugars restek.com.

Alkylation/Arylation : These reactions replace active hydrogens (e.g., from -OH, -COOH, -SH, -NH groups) with alkyl or aryl groups to improve analytical properties semanticscholar.org. For carboxylic acids, specific reagents like 4-bromo-N-methylbenzylamine (4-BNMA) have been developed to facilitate positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) detection nih.gov.

Oximation : An oximation step prior to silylation or trifluoroacetyl (TFA) derivatization can reduce the number of isomers and improve separation for sugars restek.com.

Solid-Phase Analytical Derivatization (SPAD) : This combines derivatization and solid-phase extraction in a single step, enhancing reaction rates and streamlining sample preparation researchgate.net.

While these general techniques are well-established for various organic acids and carbohydrates, specific detailed research findings or data tables on the sample preparation and derivatization of this compound for analytical studies were not identified in the current literature search. The choice of specific techniques for this compound would depend on the analytical method employed (e.g., GC-MS, LC-MS) and the matrix from which it needs to be isolated.

Biological Roles and Mechanistic Studies in Non Clinical Systems

Microbial Metabolism and Utilization of Melibionic Acid

This compound, a disaccharide sugar acid, serves as a potential carbon and energy source for various microorganisms. Its utilization is contingent on the presence of specific genetic and enzymatic machinery capable of its transport and catabolism.

Certain bacteria have demonstrated the ability to utilize this compound for growth, often under specific genetic conditions. For instance, the plant pathogenic bacterium Erwinia chrysanthemi (also known as Dickeya dadantii) can be engineered to assimilate this sugar acid. Wild-type E. chrysanthemi possesses a raf gene cluster responsible for the metabolism of raffinose (B1225341) and melibiose (B213186), which is regulated by the RafR repressor. nih.gov Inactivation of the rafR gene leads to the derepression of the raf operon, allowing the bacterium to metabolize novel substrates, including this compound. nih.govresearchgate.net This suggests that the enzymes encoded by the raf operon have a broad substrate specificity that includes the uptake and cleavage of this compound. nih.gov

While extensive research has been conducted on the metabolism of the related sugar melibiose in Salmonella enterica serovar Typhimurium, direct evidence for its utilization of this compound as a primary carbon source for growth is not prominently featured in recent literature. Studies on this bacterium have largely focused on the MelB permease, which is involved in the symport of melibiose with cations.

Table 1: Bacterial Utilization of this compound
BacteriumCondition for UtilizationGenetic Locus Involved
Erwinia chrysanthemiInactivation of the RafR repressorraf operon
Salmonella enterica serovar TyphimuriumNot clearly establishedNot clearly established

The precise enzymatic pathways for the catabolism of this compound in microorganisms are not extensively detailed in the available scientific literature. However, based on the known metabolic pathways for similar disaccharides, a general pathway can be inferred. The process would likely begin with the transport of this compound across the bacterial cell membrane, a step that in E. chrysanthemi is facilitated by proteins encoded in the derepressed raf operon. nih.gov Following transport, the disaccharide would be cleaved by a glycoside hydrolase, such as an α-galactosidase, into its constituent monosaccharides: galactose and gluconic acid. These monosaccharides would then enter the central metabolic pathways of the cell to be used for energy production and biosynthesis.

Cellular Metabolism and Pathophysiological Contexts (Non-Clinical Models)

In non-clinical in vitro models, this compound has been identified as a metabolite of interest in the context of viral infections and the metabolic characterization of specific cell types.

Viruses are known to reprogram the metabolism of their host cells to create a more favorable environment for their replication. nih.gov A study investigating the metabolic profile of Crandell-Rees Feline Kidney (CrFK) cells infected with Feline Infectious Peritonitis Virus (FIPV), a fatal coronavirus in cats, revealed significant alterations in the utilization of various nutrients. nih.govnih.gov Notably, FIPV-infected CrFK cells showed a significantly increased usage of this compound compared to uninfected control cells. nih.govnih.gov This suggests that during FIPV infection, the host cell's metabolic machinery is manipulated to enhance the uptake and metabolism of alternative energy sources like this compound to support the high energy demands of viral replication. nih.gov

Table 2: Metabolic Changes in FIPV-Infected CrFK Cells
MetaboliteChange in Utilization in Infected Cells
This compound Significantly Increased nih.govresearchgate.net
PalatinoseSignificantly Decreased nih.govresearchgate.net
L-glutamineSignificantly Increased nih.gov
L-glutamic acidSignificantly Increased nih.gov
Alanyl-glutamineSignificantly Increased nih.gov

This compound has also been included in metabolic phenotyping arrays used to characterize the nutrient utilization patterns of specific cell lines, such as human retinal pigment epithelial (RPE) cells. The RPE is a critical layer of cells in the eye that supports the function of photoreceptors and is implicated in retinal degenerative diseases. wisdomlib.org Understanding the metabolic capabilities of RPE cells is crucial for elucidating disease mechanisms and developing therapeutic strategies. The inclusion of this compound in these screening panels suggests its potential relevance as a nutrient source for these specialized cells, although its specific role and the extent of its utilization by RPE cells require further investigation. The metabolic flexibility of RPE cells is essential for retinal health, and their ability to utilize a wide range of substrates, potentially including this compound, is an area of active research. arvojournals.org

Mechanistic Investigations of this compound Interactions with Biomolecules

Comprehensive searches of scientific literature did not yield specific studies investigating the receptor antagonism of this compound. Research on the direct interaction of this compound with specific cellular receptors, and its potential to act as an antagonist, is not available in the reviewed literature. General principles of receptor-ligand binding assays are well-established for characterizing the antagonistic or agonistic properties of various molecules. nih.govnih.gov These assays typically involve competitive binding experiments with a known radiolabeled ligand to determine the binding affinity and inhibitory concentration (IC50) of the compound . nih.govmerckmillipore.com However, the application of these methods to this compound has not been reported in the available scientific literature.

Detailed quantitative studies on the specific binding interactions between this compound and various glycan-binding proteins, including lectins and galectins, are not extensively documented in the available literature. While the binding affinities of various glycans to lectins are widely studied to understand their biological roles, specific data for this compound is scarce. nih.govnih.govnih.gov

Lectins are a class of proteins that exhibit high specificity for carbohydrate moieties and are crucial in many biological processes. nih.govmdpi.com The affinity of lectins for their ligands is often characterized by the dissociation constant (K_d), with lower values indicating stronger binding. mdpi.com For instance, the binding affinities of galectins for lactose (B1674315) and N-acetyllactosamine (LacNAc) typically fall within the micromolar to millimolar range. mdpi.commdpi.com

Although this compound is a disaccharide containing a galactose residue, a common recognition motif for galectins, specific binding data such as dissociation constants (K_d) or inhibition constants (K_i) from techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or glycan microarray analysis for this compound are not reported in the reviewed scientific literature. nih.govnih.gov

Table 1: Representative Binding Affinities of Galectins with Related β-Galactosides

GalectinLigandDissociation Constant (K_d)Method
Galectin-1Lactose64 µMVarious
Galectin-3Lactose26 µM - 1 mMVarious
Galectin-2Lactose85 µMVarious
Galectin-4Lactose0.9 mMVarious
Galectin-3N-acetyllactosamine0.2 mMVarious
Galectin-8NWT EPO (glycoprotein)~60 nMFluorescence Anisotropy
Galectin-1WT EPO (glycoprotein)1.5 µMFluorescence Anisotropy
Galectin-3WT EPO (glycoprotein)0.2 µMFluorescence Anisotropy

This table presents data for related compounds to provide context on typical galectin-ligand interactions, as specific data for this compound is not available. Data sourced from multiple studies on galectin-glycan binding. mdpi.comnih.gov

In general, the oxidation of disaccharides to form aldobionic acids can be achieved through chemical methods, such as using bromine water or catalytic oxidation. nih.gov The stability and degradation of organic acids are crucial for understanding their biological fate. For instance, studies on other organic acid derivatives have shown that degradation can occur through pathways like hydrolysis and oxidation, and can be influenced by the presence of catalysts or changes in pH. nih.govnih.gov The degradation of some compounds can be initiated by an oxidative process, which can be studied by observing the reaction with agents like hydrogen peroxide. nih.govsemanticscholar.org However, kinetic data, such as rate constants or half-life under physiological conditions, for the oxidation or degradation of this compound have not been specifically reported.

Theoretical and Computational Investigations of Melibionic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a suite of computational techniques used to represent and manipulate molecular structures, facilitating the analysis of their three-dimensional characteristics and potential energy landscapes. A key aspect of molecular modeling is conformational analysis, which aims to identify the preferred, low-energy spatial arrangements (conformers) of a molecule. For flexible molecules like carbohydrates, understanding their conformational space is crucial as it directly influences their physical and biological properties.

The high conformational flexibility of carbohydrate derivatives, including melibionic acid, often presents challenges in molecular docking studies due to their many terminal hydroxyl groups and water-mediated interactions. Computational protocols are developed to address this, incorporating incremental conformational flexibility of the ligand to accurately predict binding modes.

Force Field Development and Validation for this compound

The accuracy of molecular modeling and dynamics simulations is inherently dependent on the quality of the underlying force fields. Force fields are sets of equations and parameters that describe the potential energy of a molecular system as a function of its atomic positions, implicitly accounting for electronic components through parameterization. While general force fields, such as the General Amber Force Field (GAFF), provide reasonable results for a broad range of small molecules, they often require refinement for specific organic molecules, particularly for accurate representation of rotatable bonds and molecular interactions.

The development and validation of force field parameters typically involve careful parameterization based on high-quality quantum mechanical (QM) data, followed by rigorous testing against known QM results or experimental data. This validation ensures that the force field accurately reflects the electronic structure and corresponding properties, such as dihedral potentials and transition energies. For complex carbohydrates like this compound, the development of specific or refined force field parameters would be essential to accurately capture their unique structural features and intermolecular interactions.

Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecules, providing insights into their movements, flexibility, and interactions within a given environment, such as an aqueous solution. These simulations can reveal dynamic phenomena that are not apparent from static structures, offering atomistic details of molecular interactions.

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, provide a more accurate and detailed description of molecular electronic properties and reactivity compared to classical force fields. These ab initio methods are particularly valuable for understanding chemical phenomena at the atomic level.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are crucial for the experimental characterization and identification of chemical compounds. The Gauge Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a method of choice for calculating NMR chemical shifts, providing accurate predictions that can be compared with experimental spectra. Similarly, DFT calculations can be used to compute vibrational modes and absorption bands, aiding in the interpretation of infrared (IR) and Raman spectra.

For this compound, quantum chemical calculations could predict its unique NMR fingerprint and characteristic vibrational frequencies, assisting in its structural elucidation and confirmation. Such theoretical data would be invaluable for researchers synthesizing or isolating this compound, allowing for direct comparison with experimental spectroscopic measurements.

Elucidation of Reaction Mechanisms at the Molecular Level

Understanding the step-by-step processes of chemical transformations at a molecular level is fundamental to chemistry, and computational chemistry has become an indispensable tool for elucidating reaction mechanisms. Quantum chemical calculations can map potential energy surfaces, identify transition states, and determine activation barriers, thereby providing a detailed picture of how reactions proceed. This includes understanding the influence of reaction media and reactant structure on thermodynamic and kinetic properties.

While specific reaction mechanisms involving this compound were not detailed in the search results, the application of quantum chemical methods would be highly relevant for investigating any chemical transformations it undergoes, such as hydrolysis, enzymatic reactions, or interactions with other biomolecules. These calculations could reveal the most favorable reaction pathways and the molecular events that govern them.

Molecular Docking and Binding Affinity Predictions for this compound and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like this compound) when bound to a protein or other receptor, and to estimate the strength of the interaction (binding affinity). This method is widely applied in pharmacology and drug discovery to identify potential binding partners and understand molecular recognition.

This compound has been a subject of molecular docking studies, particularly in the context of carbohydrate-protein interactions. A notable study investigated the binding modes of this compound, along with other galactose derivatives (lactulose, thiodigalactoside, and m-nitrophenyl-alpha-galactoside), to the heat-labile enterotoxin from Escherichia coli. This research employed a modified Monte Carlo docking program, AUTODOCK, in conjunction with water affinity potentials calculated with GRID.

The computational strategy successfully predicted the correct binding modes of these carbohydrate derivatives, including this compound, within 1.0 Å of experimental crystal structure determinations. This demonstrates the utility and accuracy of molecular docking in understanding how this compound interacts with biological targets. Such studies are critical for elucidating the potential biological roles of this compound and its derivatives, and for guiding the design of new compounds with desired binding properties.

Future Research Trajectories and Unexplored Avenues for Melibionic Acid

Development of Novel Biocatalytic Systems for Sustainable Production

The sustainable production of melibionic acid is a key area for future research, with a focus on developing novel biocatalytic systems. Current studies have shown that membrane-bound quinoprotein glucose dehydrogenase (m-GDH) from acetic acid bacteria can oxidize melibiose (B213186) to this compound. tandfonline.comfrontiersin.org For instance, strains like Komagataeibacter medellinensis NBRC 3288 have demonstrated the ability to produce this compound from melibiose through this enzymatic process. frontiersin.org

Further research could explore:

Enzyme Engineering: Modifying existing enzymes or discovering new ones with enhanced specificity and efficiency for this compound synthesis. This could involve engineering active sites to switch carbohydrate regiospecificity, as seen in fungal copper radical oxidases, to optimize the conversion of melibiose or related substrates. acs.org

Whole-Cell Biocatalysis: Optimizing whole-cell systems using microorganisms engineered for higher yields and more cost-effective production of this compound. This approach leverages the cellular machinery for complex enzymatic reactions.

Process Optimization: Investigating reaction conditions (e.g., pH, temperature, substrate concentration) to maximize this compound output and purity, building upon methods used for similar aldonic acids like lactobionic acid. tandfonline.com

Exploration of Undiscovered Metabolic Roles in Diverse Biological Systems

The biological significance of this compound extends to its involvement in metabolic pathways, and further research is crucial to fully elucidate its roles. ontosight.ai While some studies suggest its potential as an alternative energy source for cells, particularly in the context of viral infections, the detailed cellular pathways remain insufficiently characterized in databases like KEGG. mdpi.comscienceopen.comresearchgate.net

Areas for future exploration include:

Microbial Metabolism: Investigating the complete metabolic pathways and enzymes involved in the catabolism and biosynthesis of this compound in various microorganisms. For example, Erwinia chrysanthemi (now Dickeya dadantii) can assimilate this compound, and inactivation of the rafR gene allows bacteria to utilize it as a novel substrate. nih.gov Certain Phaeobacter gallaeciensis strains also exhibit significantly higher metabolic activity utilizing this compound. researchgate.net

Host-Pathogen Interactions: Delving deeper into its role in host-pathogen interactions, particularly how pathogens might utilize or produce this compound to their advantage, as observed with feline infectious peritonitis virus (FIPV) where infected cells showed increased usage of this compound. mdpi.comscienceopen.com

Physiological Impact: Understanding its broader physiological impact in higher organisms, including its potential prebiotic effects and antioxidant properties, which have been highlighted as areas requiring further study. ontosight.ai

Advanced Spectroscopic and Structural Techniques for Enhanced Characterization

Advanced spectroscopic and structural techniques are vital for a comprehensive understanding of this compound's molecular properties and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) have already been instrumental in confirming the formation and structure of this compound, demonstrating the maintenance of the α-1,6 linkage during oxidation processes. tandfonline.com

Future research should leverage:

High-Resolution NMR: Applying advanced NMR techniques (e.g., 2D NMR, solid-state NMR) to gain more detailed insights into its conformational dynamics, solution behavior, and interactions with biological macromolecules. tandfonline.comwashington.edupitt.eduthermofisher.com

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: Determining the precise three-dimensional structure of this compound in complex with enzymes or receptors to understand binding mechanisms and catalytic transformations at an atomic level. While X-ray crystallography is well-established for structural determination of various compounds, its application to this compound specifically, especially in complex with proteins, would be highly beneficial. ecats-library.jpnih.govwikipedia.orghilarispublisher.com

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for detailed fragmentation analysis, enabling the identification of novel derivatives or metabolites and elucidation of their structures. tandfonline.comresearchgate.netnih.gov

Design and Synthesis of Functionally Tuned this compound Derivatives

The synthesis of this compound derivatives with tailored functionalities presents a promising avenue for developing new compounds with specific biological or industrial applications.

Future research could focus on:

Chemical Modification: Exploring various chemical modification strategies (e.g., esterification, amidation, glycosylation) to alter its solubility, stability, or biological activity.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of this compound derivatives and evaluating their biological activities (e.g., prebiotic potential, antioxidant capacity, enzyme inhibition) to establish SARs.

Targeted Applications: Designing derivatives for specific applications, such as enhanced prebiotics, novel food ingredients, or pharmaceutical excipients, based on insights from SAR studies.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is crucial for a holistic, systems-level understanding of this compound's role in biological systems.

Key areas for integration include:

Metabolomics Profiling: Conducting comprehensive metabolomics studies to quantify this compound and its related metabolites under various physiological and pathological conditions. arvojournals.org

Transcriptomics and Proteomics: Correlating changes in this compound levels with gene expression (transcriptomics) and protein abundance (proteomics) to identify the enzymes and transporters involved in its metabolism and their regulatory networks.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Melibionic acid?

To synthesize this compound, employ controlled glycosylation reactions using protected monosaccharide precursors, followed by deprotection and purification via column chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). Ensure purity validation using HPLC with a refractive index detector. For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations explicitly .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Use accelerated stability testing by exposing this compound to buffered solutions (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or HPLC at regular intervals (e.g., 0, 7, 14 days). Include control samples and triplicate measurements to account for experimental variability. Statistical analysis (e.g., ANOVA) should validate significance thresholds for degradation products .

Q. What spectroscopic techniques are critical for validating this compound’s structural integrity?

Prioritize FT-IR to confirm functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹) and NMR for stereochemical assignment. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers formulate testable hypotheses about this compound’s biological activity?

Apply the PICO framework: Define the Population (e.g., cell lines), Intervention (this compound concentration), Comparison (control groups), and Outcome (e.g., enzyme inhibition). Ensure hypotheses align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “this compound inhibits α-glucosidase activity in vitro at IC₅₀ < 1 mM, with minimal cytotoxicity in HEK293 cells” .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in aqueous solutions be systematically resolved?

Adopt a multi-method approach:

  • Replicate experiments under standardized conditions (e.g., ionic strength, dissolved oxygen levels).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal contamination).
    Publish raw datasets and computational workflows to facilitate peer validation .

Q. What strategies optimize this compound’s synthetic yield while minimizing side-product formation?

Implement Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model optimal conditions. For side-product suppression, introduce scavenger resins or gradient elution during purification. Validate outcomes via LC-MS/MS .

Q. How should researchers integrate computational modeling with experimental data to predict this compound’s pharmacokinetics?

Combine molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with in vitro permeability assays (Caco-2 cells). Cross-reference results with QSAR models to predict bioavailability. Validate predictions using in vivo rodent studies, ensuring compliance with ethical guidelines .

Q. What methodologies address reproducibility challenges in this compound’s enzymatic inhibition assays?

Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), buffer compositions, and incubation times. Use internal standards (e.g., acarbose) to calibrate assays. Report results with error margins (95% confidence intervals) and provide raw kinetic curves in supplementary materials .

Q. How can researchers design studies to explore this compound’s synergistic effects with other bioactive compounds?

Employ checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify synergy. Use metabolomic profiling (GC-MS or LC-Orbitrap) to identify pathway interactions. Ensure statistical rigor by applying Bliss independence or Loewe additivity models .

Methodological Resources

  • Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including supplementary files for raw spectra and computational scripts .
  • Conflict Resolution : Apply FINER criteria to refine hypotheses and address data discrepancies .
  • Ethical Compliance : Adhere to institutional protocols for in vivo studies and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.